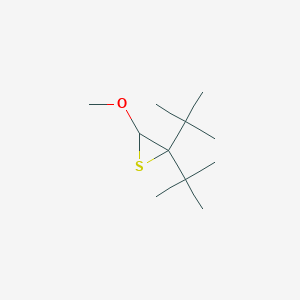
2,2-Di-tert-butyl-3-methoxythiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di-tert-butyl-3-methoxythiirane is an organic compound characterized by the presence of two tert-butyl groups and a methoxy group attached to a thiirane ring. Thiiranes are three-membered cyclic sulfides, and the presence of bulky tert-butyl groups in this compound imparts unique steric and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-3-methoxythiirane typically involves the reaction of tert-butyl-substituted precursors with sulfur-containing reagents. One common method is the reaction of 2,2-Di-tert-butyl-3-methoxypropene with sulfur dichloride (SCl2) under controlled conditions to form the thiirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Di-tert-butyl-3-methoxythiirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Substituted thiiranes or methoxy derivatives.
Applications De Recherche Scientifique
2,2-Di-tert-butyl-3-methoxythiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Di-tert-butyl-3-methoxythiirane involves its interaction with molecular targets through its thiirane ring and functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bulky tert-butyl groups can also influence the compound’s binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Di-tert-butyl-3-methoxypropene: A precursor in the synthesis of 2,2-Di-tert-butyl-3-methoxythiirane.
2,2-Di-tert-butyl-3-methoxysulfone: An oxidized derivative of the compound.
2,2-Di-tert-butyl-3-methoxythiol: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a thiirane ring with bulky tert-butyl groups and a methoxy substituent. This structure imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
88181-00-4 |
|---|---|
Formule moléculaire |
C11H22OS |
Poids moléculaire |
202.36 g/mol |
Nom IUPAC |
2,2-ditert-butyl-3-methoxythiirane |
InChI |
InChI=1S/C11H22OS/c1-9(2,3)11(10(4,5)6)8(12-7)13-11/h8H,1-7H3 |
Clé InChI |
DSQYUVBQESBPBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(C(S1)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
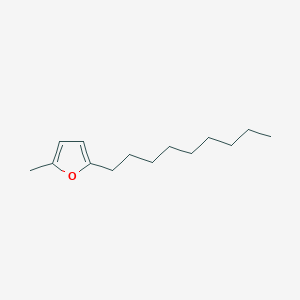
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
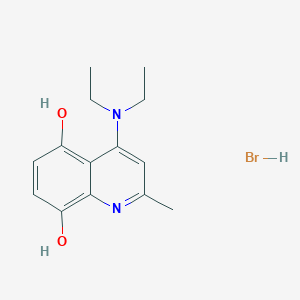
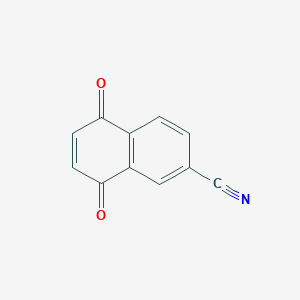
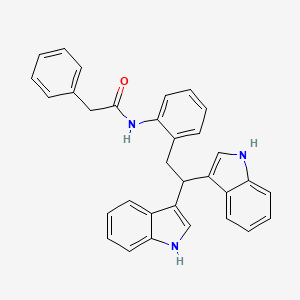
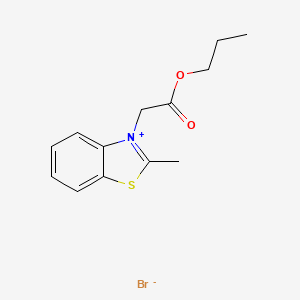
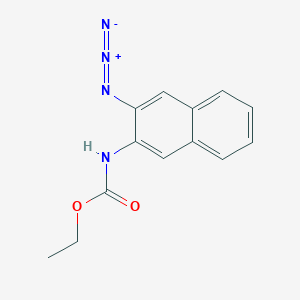
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
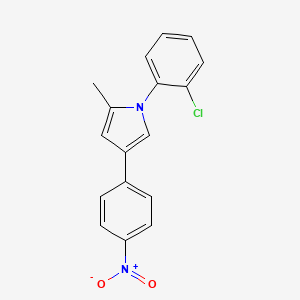
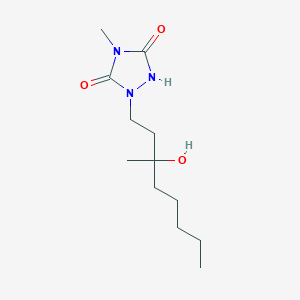
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
